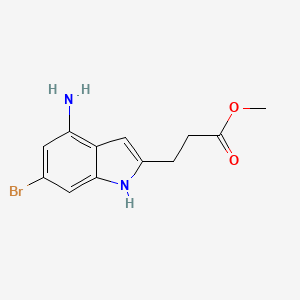

methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate

Description

However, analogous compounds from the evidence share structural motifs, such as brominated indole cores and heterocyclic substituents, which can inform indirect insights.

Properties

Molecular Formula |

C12H13BrN2O2 |

|---|---|

Molecular Weight |

297.15 g/mol |

IUPAC Name |

methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate |

InChI |

InChI=1S/C12H13BrN2O2/c1-17-12(16)3-2-8-6-9-10(14)4-7(13)5-11(9)15-8/h4-6,15H,2-3,14H2,1H3 |

InChI Key |

QRQKNXKYFHGHGL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC2=C(C=C(C=C2N1)Br)N |

Origin of Product |

United States |

Preparation Methods

Bromination of Indole Derivatives

Electrophilic bromination of indole typically occurs at the C3 position due to the pyrrole ring’s electron-rich nature. To achieve C6 bromination, directing groups or protective strategies are essential. For example:

- N-Sulfonyl Protection : Protecting the indole nitrogen with a sulfonyl group (e.g., pyridin-3-sulfonyl) directs bromination to the benzene ring. A reported procedure for methyl 6-bromo-1-(pyridin-3-sulfonyl)-1H-indole-3-carboxylate achieved 80% yield using pyridin-3-sulfonyl chloride and sodium hydride in tetrahydrofuran.

- Lewis Acid-Mediated Bromination : Employing Lewis acids like FeCl₃ or AlCl₃ can enhance para-selectivity.

Introduction of the 4-Amino Group

The 4-amino group is introduced via nitration followed by reduction :

- Nitration : Nitration of 6-bromoindole derivatives using mixed acid (HNO₃/H₂SO₄) at low temperatures selectively targets the C4 position.

- Reduction : Catalytic hydrogenation (H₂/Pd-C) or chemical reductants (SnCl₂/HCl) convert the nitro group to an amine. For example, reduction of 4-nitro-6-bromoindole with H₂/Pd-C in ethanol affords 4-amino-6-bromoindole in >90% yield.

Functionalization at the C2 Position: Propanoate Ester Installation

The C2-propanoate side chain is installed via alkylation or cross-coupling strategies:

Friedel-Crafts Alkylation

While Friedel-Crafts reactions typically target C3, directing groups can enable C2 functionalization:

- N-Protection : Using a bulky N-sulfonyl group directs electrophiles to C2. For instance, reacting N-protected 4-amino-6-bromoindole with methyl acrylate in the presence of AlCl₃ yields the C2-alkylated product.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed couplings enable precise C–C bond formation:

- Heck Reaction : Coupling 2-bromo-4-amino-6-bromoindole with methyl acrylate using Pd(OAc)₂ and a phosphine ligand introduces the propanoate chain.

- Suzuki-Miyaura Coupling : Employing a boronic ester-containing propanoate fragment with a 2-haloindole precursor.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

Route 2: Convergent Synthesis

- Fragment Preparation :

- 4-Amino-6-bromoindole (via nitration/reduction).

- Methyl 3-bromopropanoate.

- Coupling : Buchwald-Hartwig amination or Ullmann coupling to link fragments.

Comparative Analysis of Reaction Conditions

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| Bromination | Br₂, FeCl₃, 0°C | 78% | Regioselectivity |

| Nitration | HNO₃/H₂SO₄, -10°C | 65% | Over-nitration |

| Reduction | H₂/Pd-C, EtOH, rt | 90% | Catalyst poisoning |

| C2-Alkylation | AlCl₃, methyl acrylate, 65°C | 72% | Competing C3 reactivity |

| Esterification | (Trimethylsilyl)diazomethane, MeOH, rt | 100% | Sensitivity to moisture |

Mechanistic Insights

- Bromination : Electrophilic aromatic substitution (EAS) facilitated by N-protection to redirect reactivity from C3 to C6.

- Nitration : Mixed acid generates nitronium ion, which attacks the electron-rich C4 position.

- C2-Alkylation : Lewis acid (AlCl₃) activates the alkylating agent, while N-protection sterically blocks C3.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The brominated indole can be reduced to remove the bromine atom.

Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Sodium azide (NaN3) or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Nitro derivatives of the indole compound.

Reduction: De-brominated indole derivatives.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound’s indole core allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence provides detailed data on structurally related brominated indole derivatives, enabling a comparative analysis of substituent effects on physical and spectroscopic properties. Below is a synthesis of key findings:

Table 1: Comparative Analysis of Brominated Indole Derivatives

Key Observations:

Substituent Effects on Melting Points :

- Bromine vs. Chlorine: Compound 17 (Cl substituent) has a significantly lower melting point (129–130°C) than 16 (Br substituent, 200–201°C), likely due to reduced molecular symmetry and weaker van der Waals interactions .

- Methoxy Group: Compound 18 (OMe substituent) shows an intermediate melting point (160–161°C), suggesting that electron-donating groups may enhance solubility slightly compared to halogens.

Yield Trends :

- The methoxy-substituted 18 achieves the highest yield (84.3%), possibly due to improved reaction kinetics from the electron-donating methoxy group .

Spectroscopic Signatures :

- IR Spectroscopy : All compounds show strong C=O stretches (~1650–1675 cm⁻¹), consistent with the ketone in the indole moiety. NH/NH₂ stretches (~3250–3450 cm⁻¹) vary slightly with substituent electronegativity .

- NMR Spectroscopy : The NH proton in 17 appears downfield (δ 11.06 ppm) compared to 16 (δ 9.02 ppm), reflecting increased deshielding from the electron-withdrawing Cl substituent .

Elemental Analysis: Minor deviations between calculated and found values (e.g., 16: C 48.80 vs. 48.40 calcd) suggest slight impurities or crystallographic packing effects .

Implications for the Target Compound

While direct data for methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate is absent, trends from analogous compounds suggest:

- Ester vs. Ketone/Sulfonamide: The methyl propanoate ester could lower melting points relative to ketone-containing derivatives (e.g., 16–18) due to reduced polarity.

- Synthetic Considerations : Bromination at the 6-position (vs. aryl bromination in 16–18 ) may require tailored reaction conditions to avoid overhalogenation.

Q & A

Q. What synthetic methodologies are most effective for producing methyl 3-(4-amino-6-bromo-1H-indol-2-yl)propanoate, and how can reaction parameters be optimized?

- Methodological Answer : Optimizing synthesis involves stepwise protocols, such as multicomponent reactions (MCRs) to assemble the indole core and subsequent bromination/amination. For example, a three-step process could include:

- Step 1 : Indole ring formation via Fischer indole synthesis or palladium-catalyzed coupling.

- Step 2 : Bromination at the 6-position using N-bromosuccinimide (NBS) under controlled light conditions.

- Step 3 : Esterification of the propanoic acid side chain with methanol in the presence of a dehydrating agent (e.g., DCC/DMAP).

Reaction parameters (temperature, catalyst loading, solvent polarity) should be systematically varied using design-of-experiments (DoE) frameworks to maximize yield and purity. Parallel monitoring via TLC or HPLC is critical .

Q. How should researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and absence of regioisomers.

- HRMS : Verify molecular weight and isotopic patterns.

- HPLC-PDA/MS : Assess purity (>98%) and detect trace impurities.

- X-ray crystallography (if crystalline): Resolve ambiguous stereochemistry.

Cross-reference data with PubChem or analogous databases for consistency in indole derivatives .

Q. What are the stability considerations for storing and handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (N/Ar) at -20°C to prevent hydrolysis/oxidation of the ester group.

- Handling : Use desiccants to mitigate moisture absorption. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., deamination or ester cleavage) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Address discrepancies by:

- Standardized Assays : Replicate studies under uniform conditions (e.g., cell lines, solvent controls, and endpoint measurements).

- Metabolite Profiling : Use LC-MS to identify active metabolites that may explain variability.

- Dose-Response Curves : Establish EC/IC values across multiple replicates.

Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What experimental designs are suitable for probing the reactivity of the bromo and amino groups in catalytic transformations?

- Methodological Answer : Employ a split-plot factorial design to evaluate:

- Catalytic Systems : Compare Pd/Cu catalysts for cross-coupling vs. photoredox conditions for C-N bond formation.

- Substituent Effects : Introduce electron-withdrawing/donating groups to modulate bromine’s leaving-group ability.

Use kinetic studies (e.g., in-situ IR or stopped-flow UV-Vis) to track intermediate formation and validate mechanistic hypotheses .

Q. How can computational modeling predict the environmental fate of this compound?

- Methodological Answer : Apply QSPR/QSAR models to estimate:

- Partition Coefficients (logP, logD) for bioaccumulation potential.

- Hydrolysis Half-Life : Simulate pH-dependent ester cleavage using DFT calculations.

- Ecotoxicity : Map molecular descriptors (e.g., electrophilicity index) to toxicity endpoints (e.g., Daphnia magna LC).

Validate predictions with experimental biodegradation assays in soil/water matrices .

Q. What strategies mitigate synthetic challenges in scaling up this compound while maintaining regioselectivity?

- Methodological Answer :

- Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., bromination).

- DoE-Optimized Workup : Use liquid-liquid extraction with pH-controlled partitioning to isolate the product from unreacted starting materials.

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.